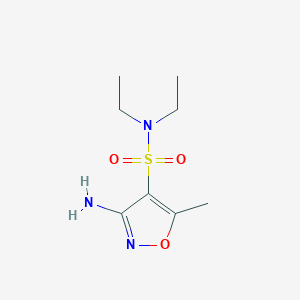

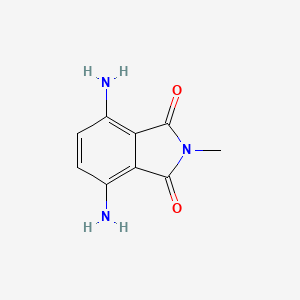

![molecular formula C19H15Cl2NO4S2 B2481894 Methyl 3-[(3,4-dichlorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 1224010-26-7](/img/structure/B2481894.png)

Methyl 3-[(3,4-dichlorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thiophene derivatives are a significant class of sulfur-containing heterocycles with broad applications in medicinal chemistry, organic electronics, and material science. Methyl 3-[(3,4-dichlorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a complex thiophene derivative, indicative of specialized chemical functionalities that could lend this compound unique physical, chemical, and potentially biological properties.

Synthesis Analysis

Thiophene derivatives are often synthesized through reactions that involve cyclization and functionalization steps. One approach to synthesizing complex thiophene derivatives involves the use of alkyl halides, sulfonamides, and carboxylates in palladium-catalyzed coupling reactions. For example, direct arylation strategies can be utilized for synthesizing sulfinylthiophene derivatives, suggesting a method for introducing the sulfamoyl and chlorophenyl groups into the thiophene core (Jiang et al., 2018).

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be elucidated using techniques like X-ray crystallography, NMR spectroscopy, and computational modeling. Studies often reveal the planarity or non-planarity of the thiophene ring and its substituents, which significantly impacts the compound's electronic properties and reactivity. For instance, X-ray structure analysis provides detailed insights into the arrangement of substituents around the thiophene core, which is crucial for understanding the compound's chemical behavior and potential applications (Ramazani et al., 2011).

Chemical Reactions and Properties

Thiophene derivatives undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and palladium-catalyzed cross-coupling reactions. The presence of sulfamoyl and carboxylate groups in the molecule could influence its reactivity towards nucleophiles and electrophiles, as well as its participation in coupling reactions. The chemical properties of such compounds are often determined by the nature and position of substituents on the thiophene ring, impacting their potential applications in organic synthesis and material science.

Physical Properties Analysis

The physical properties of thiophene derivatives, such as melting point, boiling point, and solubility, are influenced by their molecular structure. Substituents like sulfamoyl and methyl groups can affect the compound's polarity, impacting its solubility in various solvents. These properties are crucial for the compound's application in chemical synthesis and pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties of thiophene derivatives, including acidity, basicity, and reactivity towards various chemical reagents, are significantly influenced by the functional groups attached to the thiophene core. The presence of a sulfamoyl group, for example, could impart acidic properties to the compound, whereas the carboxylate ester might be involved in esterification and hydrolysis reactions. Understanding these properties is essential for exploring the compound's potential use in chemical synthesis, drug design, and materials science.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

Methyl 3-[(3,4-dichlorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate, belonging to the category of thiophene derivatives, has been explored for its potential in various synthetic and chemical reaction pathways. The synthesis of thiophene derivatives through reactions involving methyl 3-hydroxythiophene-2-carboxylate showcases the versatility of thiophene-based compounds in producing a wide array of chemical structures. For example, methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates can be transformed into thiophene-2,4-diols, leading to 3,5-dialkoxythiophene-2-carboxylic acids through O-alkylation and alkaline hydrolysis. These acids can then undergo thermal decarboxylation or acid-mediated decarboxylation and dealkylation to yield ethers of thiotetronic and α-halogenothiotetronic acids (Corral & Lissavetzky, 1984).

Genotoxic and Carcinogenic Potentials

Research into the genotoxic and carcinogenic potentials of thiophene derivatives, such as 3-aminothiophene derivatives, has been conducted to assess their safety profiles. These studies are crucial for understanding the implications of thiophene-based compounds in pharmaceuticals and other products. The use of in vitro and in silico methodologies provides insights into the structure-toxicity relationships of these compounds, highlighting the importance of evaluating the potential health risks associated with their use (Lepailleur et al., 2014).

Applications in Polymer Science

Thiophene derivatives have found applications in the field of polymer science, particularly in the development of polymer solar cells. The synthesis of wide-bandgap polymers using thiophene derivatives, such as methyl thiophene-3-carboxylate, demonstrates their potential in creating high-performance nonfullerene-type polymer solar cells. These advancements underscore the role of thiophene-based compounds in enhancing the efficiency and stability of solar energy devices (Park et al., 2017).

Environmental and Biodegradation Studies

The study of thiophene derivatives also extends to environmental science, where their biodegradation by microbial activity is of interest. Understanding the microbial degradation of thiophene compounds, including dimethylbenzothiophenes, is vital for assessing their environmental impact and exploring methods for their removal from petroleum products (Kropp et al., 1996).

Eigenschaften

IUPAC Name |

methyl 3-[(3,4-dichlorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl2NO4S2/c1-11-3-5-12(6-4-11)14-10-27-17(19(23)26-2)18(14)28(24,25)22-13-7-8-15(20)16(21)9-13/h3-10,22H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQITVPOTWOUYGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=CC(=C(C=C3)Cl)Cl)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl2NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[(3,4-dichlorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

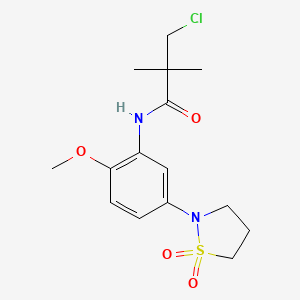

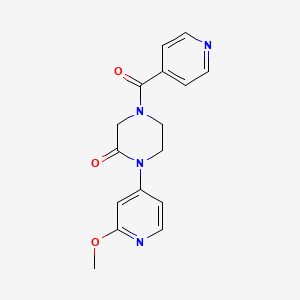

![N-(1-cyanocyclopentyl)-2-[4-(4-methoxybenzoyl)piperidin-1-yl]acetamide](/img/structure/B2481817.png)

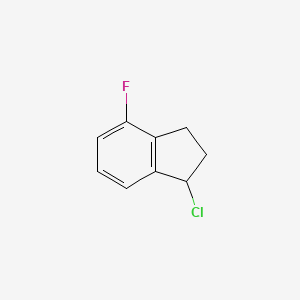

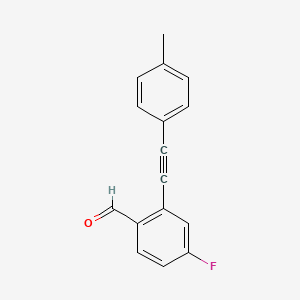

![5-ethyl-7-(morpholine-4-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2481819.png)

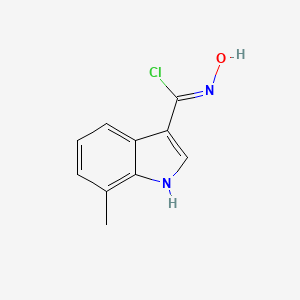

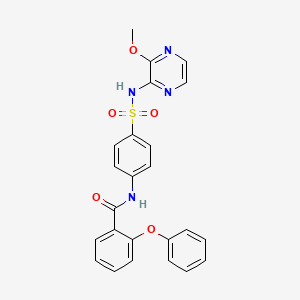

![2-phenyl-7-(4-propionylpiperazine-1-carbonyl)-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2481826.png)

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2481829.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2481830.png)

![N-(2,5-difluorophenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2481834.png)